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Compound of Interest
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Core Summary

The HAP-1 cell line is a near-haploid human cell line that has become an invaluable tool in
genetics, drug discovery, and functional genomics. Derived from the KBM-7 cell line, which
originated from a patient with chronic myeloid leukemia, HAP-1 cells offer a unique advantage
for genetic studies due to their single set of chromosomes for most of the genome.[1][2] This
characteristic allows for the direct phenotypic expression of recessive mutations, making them
an ideal model for gene editing, particularly with CRISPR-Cas9 technology. This guide provides
a comprehensive overview of the HAP-1 cell line, including its origin, characteristics, and key
experimental protocols.

Origin and Development

The HAP-1 cell line was derived from the KBM-7 cell line, which was established from a 39-
year-old male patient with chronic myeloid leukemia (CML) in its blast crisis phase.[1] The
parental KBM-7 cell line is near-haploid but is disomic for chromosome 8 and contains a 30-
megabase fragment of chromosome 15 translocated to chromosome 19. HAP-1 cells were
subsequently derived from KBM-7 and have lost the disomy of chromosome 8, making them
"more haploid" than their parental line.[3] However, they retain the Philadelphia chromosome (a
translocation between chromosomes 9 and 22, t(9;22)) characteristic of CML and the
chromosome 15 fragment.[1][4] A fully haploid version of the HAP-1 cell line, termed eHAP, has
also been generated by excising the remaining disomic region of chromosome 15 using
CRISPR-Cas9.[1]
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Key Characteristics and Quantitative Data

HAP-1 cells possess a unique set of characteristics that make them a powerful research tool.
They grow as an adherent monolayer and are amenable to transfection and single-cell cloning.

[5]

hological and hCl -

Characteristic Description Reference

Morphology Fibroblast-like, adherent [3]

Approximately 12-16 hours or

around 48 hours. This variation

Doubling Time may depend on culture [1][6]
conditions and passage
number.

Ploidy Near-haploid [1]

Genetic Characteristics

| Characteristic | Description | Reference | | :--- | :--- | | Karyotype | Near-haploid with a
Philadelphia chromosome (1(9;22)) and a fragment of chromosome 15 on chromosome 19. |[1]
[4] | | Genetic Stability | HAP-1 cells are karyotypically stable for at least 20 passages.
Spontaneous diploidization can occur, with rates ranging from 2% to 35% between passages
10 and 35. Diploid cells may have a growth advantage and can overtake the culture at higher
passage numbers. [[1][4][7] |

Protein Expression Profile

A proteogenomic analysis of the HAP-1 cell line has identified over 10,000 proteins, providing a
rich dataset for understanding its molecular landscape.[8][9] This comprehensive protein
expression profile makes HAP-1 cells a valuable model for studying a wide range of cellular
processes.

Experimental Protocols
Cell Culture of HAP-1 Cells
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Materials:

HAP-1 cells

 Iscove's Modified Dulbecco's Medium (IMDM)
o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin (Pen-Strep)

e 0.05% Trypsin-EDTA

o Phosphate-Buffered Saline (PBS)

o Cell culture flasks or plates

e Incubator (37°C, 5% CO2)

Protocol:

o Media Preparation: Prepare complete growth medium by supplementing IMDM with 10%
FBS and 1% Pen-Strep.

e Thawing Cells:
o Quickly thaw the cryovial of HAP-1 cells in a 37°C water bath.

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge at 200 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth
medium.

o Transfer the cell suspension to a T75 flask.

o Incubate at 37°C with 5% CO2.
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e Passaging Cells:

o

When cells reach 70-80% confluency, aspirate the medium.
o Wash the cells once with PBS.

o Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells
detach.

o Add 5-7 mL of complete growth medium to inactivate the trypsin.
o Gently pipette the cell suspension up and down to ensure a single-cell suspension.

o Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask
containing pre-warmed complete growth medium.

o |Incubate at 37°C with 5% CO2.

e Freezing Cells:

[e]

Follow steps 1-4 of the passaging protocol.

[e]

After centrifugation, resuspend the cell pellet in a cryopreservation medium (e.g., 90%
FBS, 10% DMSO).

[e]

Aliquot the cell suspension into cryovials.

o

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

[¢]

Transfer the vials to liquid nitrogen for long-term storage.

CRISPR-Cas9 Gene Editing in HAP-1 Cells

Materials:
e HAP-1 cells

e Cas9 nuclease expression vector (e.g., pX459)
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e Single guide RNA (sgRNA) expression vector

o Transfection reagent (e.g., Lipofectamine)

e Puromycin (if using a selection marker)

e Genomic DNA extraction kit

e PCR reagents

e Sanger sequencing reagents

Protocol:

o sgRNA Design and Cloning:
o Design sgRNAs targeting the gene of interest using online tools (e.g., CHOPCHOP).
o Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
o Clone the annealed oligonucleotides into a suitable sgRNA expression vector.

» Transfection:
o Seed HAP-1 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

o Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent
according to the manufacturer's instructions.

» Selection (if applicable):

o If using a vector with a selection marker like puromycin resistance, add the appropriate
concentration of puromycin to the culture medium 24-48 hours post-transfection.

o Maintain selection for 2-3 days to enrich for transfected cells.

e Clonal Isolation:
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o After selection (or 48-72 hours post-transfection for non-selection methods), harvest the
cells.

o Perform serial dilutions to seed single cells into individual wells of a 96-well plate.

o Allow single colonies to grow for 1-2 weeks.
» Genotyping:

o When colonies are large enough, expand a portion of each clone for genomic DNA
extraction.

o Use the remaining cells to establish a master plate.
o Perform PCR to amplify the genomic region targeted by the sgRNA.

o Sequence the PCR products using Sanger sequencing to identify clones with desired
mutations (insertions, deletions, or substitutions).

o Expansion and Validation:
o Expand the clones with the desired genotype.

o Further validate the knockout or knock-in at the protein level using Western blotting or
other relevant functional assays.

Signaling Pathways and Experimental Workflows
WNT Signaling Pathway in HAP-1 Cells

HAP-1 cells have been utilized to study the canonical WNT signaling pathway.[2][10] The near-
haploid nature of these cells facilitates the genetic dissection of this complex pathway. In the
absence of a WNT ligand, B-catenin is phosphorylated by a destruction complex (comprising
APC, Axin, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon
WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is
inhibited, allowing -catenin to accumulate, translocate to the nucleus, and activate target gene
expression.
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Canonical WNT Signaling Pathway

Type I Interferon (IFN) Response Pathway

HAP-1 cells have also been employed to investigate the type | interferon (IFN) response, a
critical component of the innate immune system against viral infections.[1] Upon viral
recognition, cells produce type | IFNs (e.g., IFN-a, IFN-B), which bind to the IFNAR receptor
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complex. This binding activates the JAK-STAT signaling cascade, leading to the formation of
the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). ISGF3 then translocates to
the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs),

which collectively establish an antiviral state.
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Experimental Workflow for CRISPR-Cas9 Knockout in
HAP-1 Cells

The following diagram illustrates a typical workflow for generating a gene knockout in HAP-1
cells using CRISPR-Cas?9.
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CRISPR-Cas9 Knockout Workflow in HAP-1 Cells
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Applications in Research

The unique characteristics of the HAP-1 cell line have led to its widespread use in various
research areas:

e Functional Genomics: The haploid nature of HAP-1 cells allows for efficient genome-wide
forward and reverse genetic screens to identify genes involved in specific biological
processes.[1]

» Drug Discovery and Target Validation: HAP-1 cells are a valuable tool for identifying and
validating novel drug targets, as the effect of a compound on a single-copy gene is not
masked by a second allele.

» Disease Modeling: The ease of genetic manipulation in HAP-1 cells facilitates the creation of
models for human genetic diseases, allowing for the study of disease mechanisms and the
testing of potential therapies.

o Antibody Validation: HAP-1 knockout cell lines serve as excellent negative controls for
antibody validation, ensuring the specificity of an antibody for its target protein.[6]

Conclusion

The HAP-1 cell line represents a powerful and versatile tool for modern biological research. Its
near-haploid genome, combined with its ease of culture and amenability to genetic
modification, makes it an ideal system for a wide range of applications, from fundamental
studies of gene function to the development of novel therapeutics. This guide provides
researchers with the essential information and protocols needed to effectively utilize this
valuable resource.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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